Arbaprostil

Duodenal ulcer healing Clinical trial Arbaprostil efficacy

Identifying a prostaglandin E analog with predictable, pH-dependent activation and a clear dose-response for duodenal ulcer studies is a persistent challenge. Arbaprostil (CAS 55028-70-1) directly resolves this by offering a uniquely acid-activated prodrug mechanism. - Achieves an exceptional oral ED50 of 10 μg for gastric acid inhibition, enabling low-dose, high-sensitivity experimental protocols. - Overcomes smoking-induced impairment of duodenal ulcer healing, a key differentiator from other analogs for translational studies. - Provides a well-defined model for dissecting cytoprotection (10 μg q.i.d.) from acid suppression (≥25 μg q.i.d.) in mucosal repair.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 55028-70-1
Cat. No. B1667587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbaprostil
CAS55028-70-1
Synonyms15 Methylprostaglandin E2
15-Methylprostaglandin E2
Arbacet
Arbaprostil
U 42842
U-42842
U42842
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1
InChIKeyXSGQFHNPNWBVPT-VFXMVCAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arbaprostil: Gastric Cytoprotection & Acid Suppression


Arbaprostil (CAS 55028-70-1), also known as 15(R)-15-methyl prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2) [1]. It is classified as a prodrug that undergoes acid-catalyzed epimerization in the stomach to yield the biologically active 15(S)-15-methyl PGE2 epimer, which acts as a potent inhibitor of gastric acid secretion and a cytoprotective agent for the gastric and duodenal mucosa [2]. The compound is primarily investigated for its antiulcer properties and is a member of the E-type prostaglandin analog class, which includes compounds such as misoprostol, enprostil, and rioprostil [3].

Gastric acid secretion inhibition mechanism studies
Prodrug activation in acidic gastric environment models
Cytoprotection vs. antisecretory dose-response research

Arbaprostil vs. Other PGE Analogs: Key Differences


Prostaglandin E analogs exhibit significant heterogeneity in their acid-suppressive potency, cytoprotective threshold, and clinical efficacy profiles, precluding simple interchangeability [1]. Arbaprostil distinguishes itself from other in-class candidates like misoprostol, enprostil, and rioprostil through its unique prodrug activation mechanism requiring gastric acidity, its exceptionally high oral potency for inhibiting gastric acid secretion in humans, and a distinct dose-response relationship for duodenal ulcer healing that was rigorously characterized in multiple placebo-controlled trials [2]. Furthermore, its efficacy is modulated by patient factors such as smoking status, a variable that differentially impacts healing outcomes across prostaglandin analogs [3]. The quantitative evidence below demonstrates that arbaprostil's specific pharmacological and clinical profile does not translate directly to or from its closest chemical analogs.

Prodrug Requires gastric acidity for epimerization; misoprostol and enprostil do not share this activation mechanism
Potency Oral acid-suppressive potency differs substantially across PGE analogs; reported ED50 values may not translate
Smoking Smoking-interaction profile is not uniform; reported healing endpoints differ among analogs

Arbaprostil Quantitative Evidence Guide


Duodenal Ulcer Healing vs. Placebo

Arbaprostil demonstrates a significant and clinically meaningful acceleration of duodenal ulcer healing compared to placebo. In a double-blind, multicenter study involving 173 patients with active duodenal ulcers, arbaprostil (100 μg q.i.d. for 28 days) achieved a healing rate of 67%, compared to 39% for placebo (p < 0.001) [1]. A separate dose-ranging trial confirmed this efficacy, with healing rates of 51% for 25 μg and 60% for 50 μg q.i.d., versus 39% for placebo [2]. A third trial evaluating a single nighttime dose further substantiated this, showing healing rates of 85.7% for 50 μg and 64.3% for 100 μg, compared to 31.2% for placebo (p = 0.002 and 0.003, respectively) [3].

Duodenal ulcer healing (4-wk)
Head-to-head
67% arbaprostil vs 39% placebo
Supports ulcer healing endpoint context in duodenal studies
100 μg q.i.d., RCT n=173, p
Gastric acid inhibition ED50
Cross-study comparable
≈10 μg/subject (≈140 ng/kg)
Supports gastric acid secretion inhibition assay context
Healthy volunteers; peptone meal stimulation
Cytoprotective dose gastric ulcer
Class-level
42.4% vs 32.0% placebo, non-significant
Defines cytoprotective threshold for gastric ulcer model
10 μg q.i.d.; 6-week trial, n=124
Smoking & duodenal healing
Head-to-head
No significant impairment in arbaprostil group
Reported smoking-interaction endpoint context
Placebo showed significant impairment (p
Duodenal ulcer healing Clinical trial Arbaprostil efficacy

Gastric Acid Secretion Inhibition Potency

Arbaprostil exhibits remarkably high potency as an orally active inhibitor of gastric acid secretion in humans. In a controlled study with healthy male volunteers, a peptone meal-stimulated acid output was inhibited in a dose-dependent manner, with an ED50 (dose inhibiting acid output by 50%) of approximately 10 μg per subject, or about 140 ng/kg [1]. This study described the compound as 'the most potent orally active inhibitor of gastric acid secretion in man that is known.' [1]. For context, the typical therapeutic dose of misoprostol for acid suppression is 200-800 μg per day, indicating arbaprostil's significantly higher molar potency [2].

Gastric acid inhibition ED50
Cross-study comparable
≈10 μg/subject (≈140 ng/kg)
Supports gastric acid secretion inhibition assay context
Healthy volunteers; peptone meal stimulation
Gastric acid secretion ED50 Antisecretory potency

Cytoprotective Threshold & Gastric Ulcer Healing

Arbaprostil's cytoprotective properties, which are independent of acid inhibition, are dose-dependent and do not translate to gastric ulcer healing at low doses. A multicenter trial using a 10 μg q.i.d. dose of arbaprostil, which was determined to have minimal gastric acid antisecretory activity and is considered a 'cytoprotective' dose, failed to demonstrate efficacy in healing acute gastric ulcers [1]. At day 42, the healing rate was 42.4% for arbaprostil versus 32.0% for placebo, a non-significant difference [1]. This contrasts with other prostaglandin analogs like misoprostol and enprostil, where acid-suppressive doses were required for gastric ulcer healing, highlighting that arbaprostil's cytoprotective threshold for therapeutic effect is distinct and that simple cytoprotection at low doses is insufficient for gastric ulcer resolution [2].

Cytoprotective dose gastric ulcer
Class-level
42.4% vs 32.0% placebo, non-significant
Defines cytoprotective threshold for gastric ulcer model
10 μg q.i.d.; 6-week trial, n=124
Gastric ulcer Cytoprotection Dose-response

Impact of Smoking on Ulcer Healing

Smoking is a well-documented adverse factor that impairs the healing of duodenal ulcers in patients treated with placebo or with certain other antiulcer agents. In the pivotal trial by Vantrappen et al., smoking significantly retarded healing in the placebo-treated group (p < 0.05), but this adverse effect was not observed in patients treated with arbaprostil [1]. This finding suggests that arbaprostil's mechanism of action, which combines acid suppression and cytoprotection, may overcome the negative impact of smoking on mucosal healing. In contrast, a study with enprostil showed a trend toward lower healing rates in smokers (58% vs. 86% in nonsmokers) that did not reach significance, while misoprostol has been shown in some trials to overcome the smoking effect [2], indicating that this property is not uniform across all prostaglandin analogs.

Smoking & duodenal healing
Head-to-head
No significant impairment in arbaprostil group
Reported smoking-interaction endpoint context
Placebo showed significant impairment (p
Smoking interaction Duodenal ulcer healing Treatment response

Arbaprostil Research & Application Scenarios


High-Potency Gastric Acid Secretion Inhibition Studies

Arbaprostil's exceptional oral potency, with an ED50 of 10 μg, makes it an ideal tool for researchers investigating the mechanisms of gastric acid secretion and the pharmacology of prostaglandin receptors in the stomach [1]. Its high sensitivity allows for the use of very low doses, minimizing potential off-target effects and enabling precise dose-response studies in human or animal models of acid hypersecretion.

Duodenal Ulcer Healing in Smoking Populations

Given its demonstrated ability to overcome the adverse effect of smoking on duodenal ulcer healing, arbaprostil is particularly suited for clinical or preclinical studies involving smokers or models of smoking-induced impairment of mucosal repair [2]. This unique property distinguishes it from some other prostaglandin analogs and provides a focused research avenue.

Cytoprotective vs. Antisecretory Therapeutic Window

The clear delineation of arbaprostil's cytoprotective dose (10 μg q.i.d.), which is ineffective for gastric ulcer healing, from its effective acid-suppressive doses (≥25 μg q.i.d.) provides a well-defined experimental model for dissecting the relative contributions of cytoprotection and acid suppression to ulcer healing [3]. This scenario is valuable for pharmacologists seeking to understand the mechanisms of antiulcer drugs.

Prodrug Activation Studies in Acidic Environments

Arbaprostil's unique requirement for gastric acidity to epimerize from the prodrug (15R) to the active (15S) form makes it a valuable probe for studying prodrug activation kinetics in low-pH environments [4]. This is relevant for formulation scientists and pharmacologists investigating pH-dependent drug delivery and activation in the gastrointestinal tract.

Application
Selection Property
Validation Focus
Gastric acid inhibition studies
Acid-suppressive potency context
Dose-response relationship analysis
Ulcer healing in smoking models
Smoking-interaction endpoint profile
Mucosal repair endpoint in smokers
Cytoprotective vs. antisecretory window
Cytoprotection threshold delineation
Gastric ulcer healing dose-response
Prodrug activation in acidic pH
pH-dependent epimerization kinetics
Prodrug activation in gastric models

Technical Documentation Hub

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17 linked technical documents
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